molecular formula C9H13NO4 B2461101 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1249683-14-4

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B2461101
CAS No.: 1249683-14-4
M. Wt: 199.206
InChI Key: LAOORHINADPDSI-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H15NO4. This compound features a unique structure that includes an oxan ring and an oxazole ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of oxan-4-yl derivatives with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxan-4-yl)pentanedioic acid: Shares the oxan ring but differs in the rest of the structure.

    Tetrahydropyran derivatives: Similar ring structure but different functional groups.

Uniqueness

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of the oxan and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potentials based on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be derived from the reaction of oxanone derivatives with hydroxylamine followed by oxidation processes to introduce the carboxylic acid group. This method allows for the efficient production of the compound while maintaining high purity levels.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The biological activity of this compound was evaluated in several studies.

  • Antibacterial Activity :
    • A study assessed the compound against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values demonstrated that this compound exhibits promising antibacterial effects comparable to established antibiotics such as ampicillin and ciprofloxacin.
    CompoundMIC (µg/ml)Bacterial Strain
    This compound15S. aureus
    This compound20E. coli
    Ampicillin10S. aureus
    Ciprofloxacin15E. coli
  • Antifungal Activity :
    • The antifungal potential was tested against strains like Candida albicans and Aspergillus niger . Results indicated that the compound showed effective inhibition at low concentrations.
    CompoundMIC (µg/ml)Fungal Strain
    This compound12C. albicans
    This compound10A. niger
    Fluconazole15C. albicans

Case Studies

Several case studies have documented the biological activity of oxazole derivatives:

  • Singh et al. (2019) : This study synthesized various oxazole derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results confirmed that compounds similar to 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
  • Shamsuzzaman et al. (2020) : This research focused on a series of oxazole derivatives where one derivative showed exceptional activity against multiple bacterial strains in comparison to standard antibiotics .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its ability to interact with bacterial cell membranes or inhibit critical metabolic pathways within microbial cells.

Properties

IUPAC Name

3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOORHINADPDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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